molecular formula C15H22BBrO3 B8207441 3-Bromo-2-isopropoxyphenylboronic acid pinacol ester

3-Bromo-2-isopropoxyphenylboronic acid pinacol ester

Cat. No.: B8207441
M. Wt: 341.1 g/mol
InChI Key: KOLKSEXPDQNCBI-UHFFFAOYSA-N
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Description

3-Bromo-2-isopropoxyphenylboronic acid pinacol ester (CAS 870718-04-0) is a versatile aryl boronic ester protected with a pinacol group, making it an air-stable, non-polar solid that is easier to handle, purify, and characterize than the corresponding boronic acid . This compound serves as a high-value building block in synthetic organic chemistry, most notably in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, where it is used to form pivotal carbon-carbon bonds for the construction of complex organic architectures, including biaryl systems . Its dual functionality—featuring both a bromine substituent and a protected boronic acid group—allows for sequential and selective derivatization, offering researchers significant synthetic flexibility. In pharmaceutical research, it acts as a key intermediate in the synthesis of novel drug candidates and for establishing high-throughput screening libraries . The boronic acid moiety can act as a bioisostere for a carboxylic acid, potentially modifying the selectivity, physicochemical, and pharmacokinetic properties of lead compounds . Beyond drug discovery, its applications extend to material science, where it is used in the development of organic electronic materials, and to agrochemical production for creating new active ingredients . The product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-bromo-2-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BBrO3/c1-10(2)18-13-11(8-7-9-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLKSEXPDQNCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BBrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparative Analysis of Miyaura Borylation Conditions

SubstrateCatalystBaseTemp. (°C)Yield (%)Reference
3-Bromo-2-fluorophenylPd(dppf)Cl2_2Cs2_2CO3_311087
3-Bromo-4-isopropylphenylPd(OAc)2_2KOAc8078
3-Bromo-2-methoxyphenylPdCl2_2(PPh3_3)2_2K3_3PO4_410082

Mitsunobu Reaction for Direct Esterification

For phenol-containing precursors, the Mitsunobu reaction facilitates boronic ester formation:

  • Substrate : 3-Bromo-2-isopropoxyphenol.

  • Reagents : Pinacol borane, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh3_3) in THF.

  • Conditions : 0°C to room temperature, 12–24 hours.

This method avoids harsh lithiation steps, achieving yields up to 75% for sterically hindered phenols. However, scalability is limited by stoichiometric phosphine oxide byproducts.

Sequential Bromination and Borylation

A modular strategy combines bromination and borylation:

  • Bromination : Directing group-assisted bromination of 2-isopropoxyphenylboronic acid using NBS (N-bromosuccinimide) in CCl4_4.

  • Borylation : Miyaura borylation or flow-based lithiation-borylation to install the pinacol ester.

For example, bromination of 2-isopropoxyphenylboronic acid at 0°C afforded 3-bromo-2-isopropoxyphenylboronic acid (68% yield), followed by pinacol esterification (82% yield).

Industrial-Scale Synthesis via Continuous Flow

Adapting the flow microreactor system from, large-scale production utilizes:

  • Reactors : Stainless steel microtube reactors (250–1000 µm diameter).

  • Conditions :

    • Aryl halide (0.10 M in THF) and nBuLi (0.40 M in hexane) at 6.0 mL/min.

    • Mixing with isopropoxyboronic acid pinacol ester (0.20 M in THF) at 3.0 mL/min.

    • Residence time: 3.1 s (R1) and 9.0 s (R2).

This method achieved 86% yield for 4’-bromo-4-biphenylboronic acid pinacol ester, demonstrating scalability.

Purification and Characterization

Post-synthesis purification typically involves:

  • Chromatography : Silica gel with hexane/ethyl acetate (20:1).

  • Distillation : Reduced-pressure distillation for high-purity isolates.

  • Crystallization : Diisopropyl ether or special boiling point gasoline.

Characterization via 1^1H NMR, GC-MS, and HPLC confirms structural integrity. For instance, the target compound exhibits distinct peaks at δ 1.36 (pinacol methyl groups) and δ 7.2–7.8 (aromatic protons) .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

3-Bromo-2-isopropoxyphenylboronic acid pinacol ester is utilized in the synthesis of various pharmaceutical intermediates. Its ability to participate in Suzuki cross-coupling reactions makes it valuable for constructing biologically active compounds. For instance, it has been employed in the development of GPR88 agonists, which are potential treatments for neurological disorders .

Material Science

In material science, this boronic acid pinacol ester can be used to modify polymers and create new materials with desired properties. The incorporation of boronic esters into polymer matrices can enhance mechanical strength and thermal stability, making them suitable for advanced applications such as drug delivery systems and smart materials.

Agrochemical Development

The compound also finds use in the agrochemical industry for synthesizing herbicides and pesticides. Its reactivity allows for the functionalization of aromatic compounds that are crucial in developing effective agrochemicals. The ability to introduce various functional groups through cross-coupling reactions expands the diversity of potential agrochemical products.

Bioconjugation Techniques

This compound can serve as a bioconjugation agent for attaching biomolecules to surfaces or other molecules. This application is particularly relevant in the development of biosensors and diagnostic tools, where specific binding is essential.

Case Study 1: Development of GPR88 Agonists

In a recent study focused on GPR88 agonists, researchers utilized this compound to synthesize a series of compounds that demonstrated improved metabolic stability and potency . The structure-activity relationship (SAR) studies highlighted how modifications at specific sites using this boronic acid derivative could lead to enhanced pharmacological profiles.

Case Study 2: Synthesis of Novel Agrochemicals

Another study explored the use of this compound in synthesizing new herbicides. By employing Suzuki coupling reactions with various aryl and heteroaryl boronic acids, researchers were able to create a library of compounds that exhibited potent herbicidal activity against common weeds . This demonstrates the versatility of this compound in agrochemical applications.

Mechanism of Action

The mechanism of action of 3-Bromo-2-isopropoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Pinacol Esters

Substituent Effects on Reactivity and Stability

The reactivity of boronic esters in cross-coupling reactions is heavily influenced by substituents. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties
3-Bromo-2-isopropoxyphenylboronic acid pinacol ester C₁₄H₁₉BBrO₃ 328.02* Br (3), isopropoxy (2) Moderate steric hindrance; electron-donating isopropoxy enhances stability .
4-Bromophenylboronic acid pinacol ester C₁₂H₁₆BBrO₂ 283.97 Br (4) Less steric hindrance; para-substitution favors planar coupling intermediates .
3-(Trifluoromethoxy)phenylboronic acid pinacol ester C₁₃H₁₆BF₃O₃ 288.07 CF₃O (3) Strong electron-withdrawing group reduces nucleophilicity; slower coupling .
3-(Benzyloxy)-6-bromo-2-fluorophenylboronic acid pinacol ester C₁₉H₂₁BBrFO₃ 407.08 Br (6), F (2), benzyloxy (3) High steric bulk from benzyloxy; fluorine enhances thermal stability .
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester C₁₄H₁₉BClFO₃ 300.56 Cl (3), ethoxy (4), F (5) Mixed electronic effects; chloro and fluoro increase oxidative stability .

*Calculated based on analogous structures; exact molecular weight may vary.

Key Findings:
  • Steric Effects : Bulky substituents like benzyloxy (in ) or isopropoxy reduce reaction rates in cross-couplings due to hindered access to the boron center.
  • Electronic Effects : Electron-donating groups (e.g., isopropoxy) stabilize the boronic ester and enhance coupling efficiency, while electron-withdrawing groups (e.g., CF₃O in ) slow reactivity .
  • Halogen Influence : Bromine’s moderate electronegativity and size balance reactivity and stability, unlike smaller halogens (e.g., Cl, F), which may alter regioselectivity .

Application-Specific Performance

  • Suzuki-Miyaura Coupling : The target compound’s isopropoxy group improves solubility in organic solvents (e.g., THF, DMF), facilitating homogeneous reactions. In contrast, 4-bromophenylboronic acid pinacol ester (para-substituted) exhibits faster coupling rates but lower selectivity in polyhalogenated systems .
  • Oligomer Synthesis : Bromine’s position (3-) in the target compound enables controlled iterative coupling for oligothiophenes, as seen in , whereas pyridine-based analogs (e.g., 3-Bromo-2-fluoropyridine-4-boronic acid pinacol ester) favor heterocyclic frameworks .
  • Stability in Aqueous Media : Compared to 4-nitrophenylboronic acid pinacol ester (), the target compound’s isopropoxy group reduces hydrolysis rates, enhancing shelf life in aqueous conditions.

Research Findings and Industrial Relevance

Commercial Availability and Specifications

  • Suppliers like Hairui Chemical () and Santa Cruz Biotechnology () offer analogs with >97% purity, though prices vary significantly (e.g., $435/g for carboxyethyl-substituted analogs vs. \sim$6/g for hydroxyphenyl derivatives in ).

Biological Activity

3-Bromo-2-isopropoxyphenylboronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₉H₁₈BBrO₂
  • Molecular Weight : 248.96 g/mol
  • CAS Number : 124215-44-7
  • Appearance : Clear colorless to yellow liquid
  • Boiling Point : 61–64 °C (at 4 mmHg)
  • Density : 1.177 g/cm³

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the Suzuki coupling reaction, where boronic acids are reacted with aryl halides. The structure of this compound allows for various substitutions that can significantly impact its biological activity.

Table 1: Summary of SAR Findings

SubstituentActivity Against Pseudotyped VirusesEC₅₀ (nM)
4-IsopropoxyphenylBroad-spectrum activity≤8
Hydroxy groupDecreased potency>25
Methyl group (meta)Retained activity≤8
MorpholinoethoxyLoss of potency>25

Antitumor Activity

Research has indicated that boronic acid derivatives, including this compound, exhibit significant antitumor properties. A study evaluating various analogues showed that compounds with similar structures could enhance the lytic properties of immune cells against tumor cells, suggesting potential therapeutic applications in oncology .

Inhibition of Viral Entry

Recent studies have identified this compound as a potential inhibitor of viral entry mechanisms. It has been shown to possess broad-spectrum activity against arenaviruses, with low nanomolar potency in inhibiting viral pseudotypes . The effectiveness is attributed to its ability to interfere with the viral fusion process, making it a candidate for further development as an antiviral agent.

Case Studies and Research Findings

  • Antitumor Effects : In vitro studies demonstrated that this compound could induce cytotoxicity in human tumor cell lines. It was noted that while direct cytotoxic effects were modest, the compound significantly enhanced the immune response against tumors by activating macrophages .
  • Viral Inhibition : A study focused on the SAR of related compounds found that modifications to the isopropoxy group influenced antiviral potency. The presence of lipophilic substituents was correlated with increased activity against viral entry, indicating that careful structural modifications can optimize efficacy .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 3-Bromo-2-isopropoxyphenylboronic acid pinacol ester to ensure stability during experiments?

  • Methodological Answer : Store the compound at 0–6°C in a sealed, dry container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis or oxidation. Desiccants like silica gel should be used to minimize moisture exposure. Contradictions in storage recommendations (e.g., room temperature vs. refrigeration) should be resolved by testing stability via accelerated degradation studies (e.g., monitoring decomposition by HPLC or NMR over time) .

Q. How can the purity of this boronic ester be validated prior to use in cross-coupling reactions?

  • Methodological Answer : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with certified reference standards. Purity thresholds (>97% by GC) are critical for reproducible Suzuki-Miyaura reactions, as impurities like free boronic acids or residual pinacol can inhibit catalytic activity .

Q. What spectroscopic techniques are optimal for structural characterization?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine and isopropoxy groups).
  • ¹¹B NMR : Verify boronic ester integrity (typical δ ~30 ppm for pinacol esters).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or MALDI-TOF).
  • IR Spectroscopy : Identify B-O and C-Br stretches (~1350 cm⁻¹ and ~550 cm⁻¹, respectively) .

Advanced Research Questions

Q. How does steric hindrance from the isopropoxy group affect reactivity in Suzuki-Miyaura couplings, and how can conditions be optimized?

  • Methodological Answer : The bulky isopropoxy group reduces reaction rates by impeding transmetalation. Mitigation strategies include:

  • Catalyst Selection : Use Pd(OAc)₂ with sterically demanding ligands (e.g., SPhos or XPhos).
  • Solvent/Base Optimization : Employ polar aprotic solvents (THF/DMF) and strong bases (Cs₂CO₃) to enhance solubility and turnover.
  • Temperature : Elevated temperatures (80–100°C) improve kinetics but require monitoring for boronic ester decomposition .

Q. How can contradictory literature data on catalytic efficiency be resolved?

  • Methodological Answer : Systematically test variables:

  • Purity Reassessment : Replicate reactions using batches with GC-verified purity (>97%).
  • Catalyst Loading : Compare Pd(0) vs. Pd(II) precursors at 1–5 mol%.
  • Control Experiments : Include known boronic esters (e.g., phenylboronic acid pinacol ester) to benchmark performance .

Q. What computational methods predict the reactivity of this compound in novel coupling reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies for transmetalation steps.
  • Molecular Dynamics (MD) : Simulate steric interactions between the isopropoxy group and palladium catalysts.
  • In Silico Libraries : Use SMILES/InChI data (e.g., DSYIGRDTTOEDCA-UHFFFAOYSA-N from PubChem) to model electronic effects .

Q. How can stability under biological assay conditions (e.g., varying pH) be evaluated?

  • Methodological Answer :

  • pH Stability Profiling : Incubate the compound in buffers (pH 4–9) and quantify degradation via LC-MS.
  • Stability-Indicating Assays : Monitor boronic ester hydrolysis by tracking pinacol release with derivatization agents (e.g., 2,2′-dipyridyl) .

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